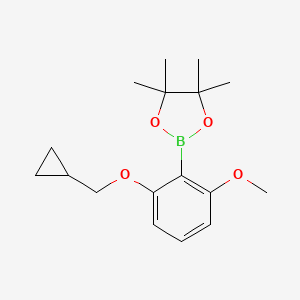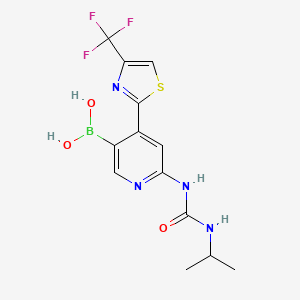
4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Medicine: Research involving this compound can contribute to the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride can be compared with other similar compounds, such as:
Biphenyl-4-ylamine: This compound lacks the trifluoromethoxy group, which can significantly alter its chemical properties and reactivity.
4’-Methoxy-biphenyl-4-ylamine: The methoxy group is less electronegative than the trifluoromethoxy group, leading to different chemical behavior.
4’-Chloro-biphenyl-4-ylamine: The presence of a chlorine atom instead of a trifluoromethoxy group also results in different reactivity and applications.
The uniqueness of 4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable for specific research applications.
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO.ClH/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9;/h1-8H,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPGEDRKQMWGQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661510 |
Source


|
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197234-79-9 |
Source


|
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B598682.png)
![(R)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B598684.png)


![2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde](/img/structure/B598689.png)





![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)


